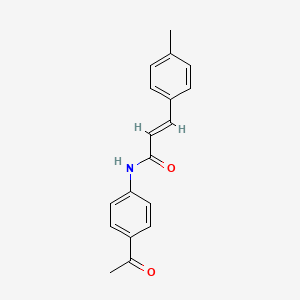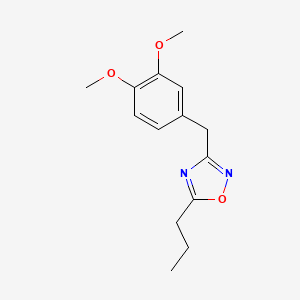
N-(4-acetylphenyl)-3-(4-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(4-methylphenyl)acrylamide, commonly known as AM404, is an organic compound that has gained significant attention in recent years due to its potential therapeutic applications. AM404 is a synthetic derivative of an endocannabinoid anandamide and is known to modulate the endocannabinoid system.
Mecanismo De Acción
AM404 exerts its effects through modulation of the endocannabinoid system. It has been found to inhibit the reuptake of anandamide, which leads to an increase in its concentration in the brain. Anandamide acts as a neurotransmitter and binds to cannabinoid receptors, leading to the modulation of pain and inflammation.
Biochemical and Physiological Effects:
AM404 has been shown to have anti-inflammatory and analgesic effects. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AM404 has been shown to inhibit the reuptake of anandamide, which leads to an increase in its concentration in the brain. Anandamide acts as a neurotransmitter and binds to cannabinoid receptors, leading to the modulation of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM404 has several advantages for lab experiments, including its ability to modulate the endocannabinoid system, its anti-inflammatory and analgesic effects, and its neuroprotective effects. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on AM404. One area of research is the potential use of AM404 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of AM404 in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of AM404 and its potential toxicity.
Métodos De Síntesis
AM404 can be synthesized through a multi-step process involving the reaction of 4-acetylphenylboronic acid and 4-methylphenylboronic acid with 4-bromo-2-chloroacetophenone. The reaction is catalyzed by palladium and takes place in a solvent such as dimethylformamide. The resulting product is then subjected to a reaction with 3-aminophenylacrylic acid, which leads to the formation of AM404.
Aplicaciones Científicas De Investigación
AM404 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. AM404 has also been shown to inhibit the reuptake of anandamide, which is an endocannabinoid that plays a role in pain and inflammation.
Propiedades
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-3-5-15(6-4-13)7-12-18(21)19-17-10-8-16(9-11-17)14(2)20/h3-12H,1-2H3,(H,19,21)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFXKSLVUGPDJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)

![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)
